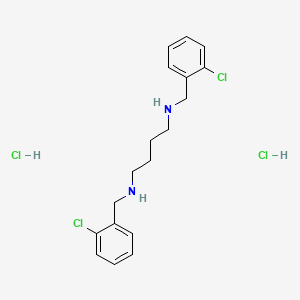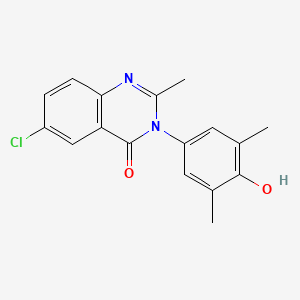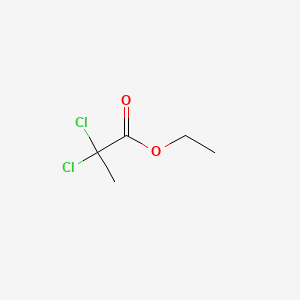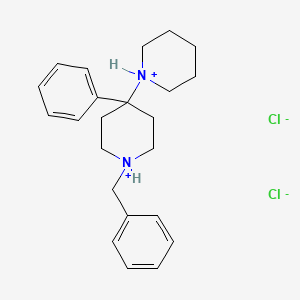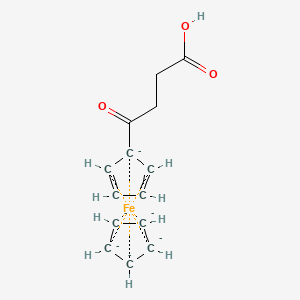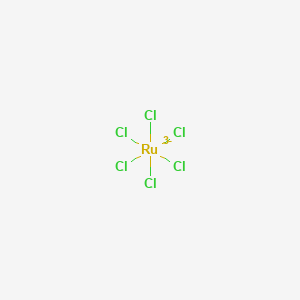
Acetic acid, (2,4-dichlorophenoxy)-, 3-(2-butoxyethoxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate is a synthetic organic compound that belongs to the family of phenoxy herbicides. It is primarily used as a broad-spectrum herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings . The compound is known for its selective action, targeting specific plant species while leaving others unaffected.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-(2-butoxyethoxy)propanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 3-(2-butoxyethoxy)propanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control studies.
Medicine: Explored for its potential use in developing herbicide-resistant crops.
Wirkmechanismus
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It is absorbed by the plant through the roots and leaves, leading to uncontrolled cell division and growth. This results in the disruption of the plant’s vascular system, ultimately causing the plant to die. The molecular targets include auxin receptors and pathways involved in cell division and elongation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
2,4-Dichlorophenoxybutyric acid: Another phenoxy herbicide with comparable properties.
2,4-Dichlorophenoxypropionic acid: Similar in structure and function to 3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate.
Uniqueness
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester linkage, which imparts distinct physicochemical properties. This makes it more effective in certain applications compared to its analogs. Additionally, its selective action and lower toxicity to non-target species make it a preferred choice in various settings .
Eigenschaften
CAS-Nummer |
1928-57-0 |
|---|---|
Molekularformel |
C17H24Cl2O5 |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C17H24Cl2O5/c1-2-3-7-21-10-11-22-8-4-9-23-17(20)13-24-16-6-5-14(18)12-15(16)19/h5-6,12H,2-4,7-11,13H2,1H3 |
InChI-Schlüssel |
RJKOZHSBYKYUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)

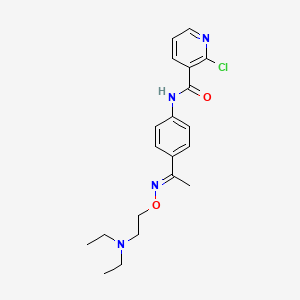
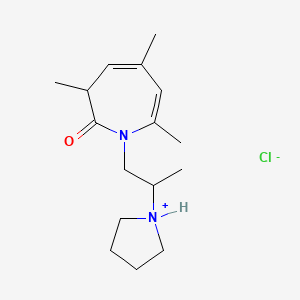
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)

![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
